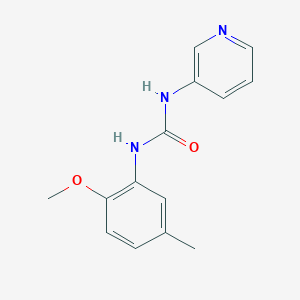
1-methyl-1'-(2-methyl-1H-benzimidazol-6-yl)-1H,1'H-2,2'-biimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-1'-(2-methyl-1H-benzimidazol-6-yl)-1H,1'H-2,2'-biimidazole is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a heterocyclic molecule that consists of two imidazole rings connected by a methylene bridge and a benzimidazole ring attached to one of the imidazole rings.
Mecanismo De Acción
The mechanism of action of 1-methyl-1'-(2-methyl-1H-benzimidazol-6-yl)-1H,1'H-2,2'-biimidazole is not fully understood and is likely to be complex. However, studies have suggested that the compound may exert its biological effects by binding to specific targets such as enzymes, receptors, or DNA. For example, it has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and transcription. It has also been reported to interact with tubulin, a protein that is involved in cell division and growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific biological system being studied. In cancer cells, the compound has been shown to induce cell cycle arrest, apoptosis, and autophagy, leading to the inhibition of tumor growth. In fungi and bacteria, it has been reported to disrupt cell membrane integrity, leading to cell death. In viruses, it has been shown to inhibit viral replication by interfering with viral DNA synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-methyl-1'-(2-methyl-1H-benzimidazol-6-yl)-1H,1'H-2,2'-biimidazole in lab experiments is its broad-spectrum activity against various biological targets. This makes it a useful tool for investigating the mechanisms of action of enzymes, receptors, and DNA. However, one of the limitations is its potential toxicity, which requires careful handling and dosage control.
Direcciones Futuras
There are several future directions for research on 1-methyl-1'-(2-methyl-1H-benzimidazol-6-yl)-1H,1'H-2,2'-biimidazole. One area of interest is the development of more potent and selective analogs that can target specific biological pathways. Another area of research is the investigation of the compound's pharmacokinetics and pharmacodynamics in vivo to determine its potential as a therapeutic agent. Additionally, the compound's potential as a tool in chemical biology and drug discovery should be explored further.
Métodos De Síntesis
The synthesis of 1-methyl-1'-(2-methyl-1H-benzimidazol-6-yl)-1H,1'H-2,2'-biimidazole involves the condensation reaction of 2-methyl-1H-benzimidazole-6-carboxaldehyde with 1-methyl-1H-imidazole-4,5-diamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 100°C. The product is obtained as a white solid and can be purified by recrystallization.
Aplicaciones Científicas De Investigación
1-methyl-1'-(2-methyl-1H-benzimidazol-6-yl)-1H,1'H-2,2'-biimidazole has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit anticancer, antifungal, antiviral, and antibacterial activities. It has also been investigated for its ability to inhibit enzyme activity, modulate protein-protein interactions, and regulate gene expression.
Propiedades
IUPAC Name |
2-methyl-6-[2-(1-methylimidazol-2-yl)imidazol-1-yl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6/c1-10-18-12-4-3-11(9-13(12)19-10)21-8-6-17-15(21)14-16-5-7-20(14)2/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVXYFMCJUTBIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)N3C=CN=C3C4=NC=CN4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-fluorobenzyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B5352013.png)
![4-benzyl-3-ethyl-1-[(2-ethylpyrimidin-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5352024.png)

![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(3-fluorophenyl)acetamide](/img/structure/B5352033.png)
![5-amino-3-(4-methoxyphenyl)-4,8-dimethyl-7-oxo-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile](/img/structure/B5352038.png)
![4-chloro-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5352044.png)

![1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5352053.png)
![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide](/img/structure/B5352058.png)
![4-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5352062.png)

![2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanol](/img/structure/B5352089.png)
![[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-piperidinyl](2-thienyl)methanone dihydrochloride](/img/structure/B5352109.png)

